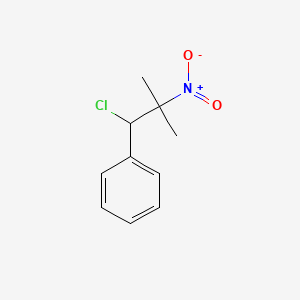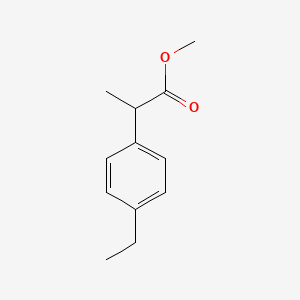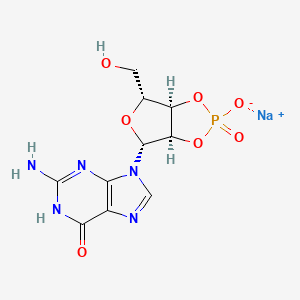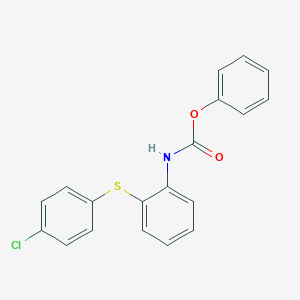
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is a derivative of glucose, specifically modified to include acetylamino and oxime groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate typically involves multiple steps:
Acetylation: The glucose molecule undergoes acetylation to introduce acetyl groups at the 3, 4, and 6 positions.
Amination: An amination reaction introduces the acetylamino group at the 2 position.
Oximation: The oxime group is introduced at the 1 position through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxime group.
Reduction: Reduction reactions may target the oxime or acetylamino groups.
Substitution: Substitution reactions can occur at various positions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. The acetylamino and oxime groups can interact with enzymes, receptors, or other proteins, potentially altering their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-deoxy-D-glucose: Lacks the acetyl and oxime groups.
N-Acetylglucosamine: Similar structure but lacks the oxime group.
Glucosamine: A simpler derivative of glucose.
Uniqueness
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is unique due to the combination of acetylamino and oxime groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
908353-02-6 |
|---|---|
Formule moléculaire |
C₁₄H₂₂N₂O₉ |
Poids moléculaire |
362.33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








